2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate 2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate
Brand Name: Vulcanchem
CAS No.: 478066-63-6
VCID: VC7059921
InChI: InChI=1S/C16H15ClN2O3/c17-13-6-4-5-12(11-13)15(20)18-9-10-22-16(21)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,20)(H,19,21)
SMILES: C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C16H15ClN2O3
Molecular Weight: 318.76

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate

CAS No.: 478066-63-6

Cat. No.: VC7059921

Molecular Formula: C16H15ClN2O3

Molecular Weight: 318.76

* For research use only. Not for human or veterinary use.

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate - 478066-63-6

Specification

CAS No. 478066-63-6
Molecular Formula C16H15ClN2O3
Molecular Weight 318.76
IUPAC Name 2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate
Standard InChI InChI=1S/C16H15ClN2O3/c17-13-6-4-5-12(11-13)15(20)18-9-10-22-16(21)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,20)(H,19,21)
Standard InChI Key ZTFKKPBCYSTZED-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-[(3-Chlorobenzoyl)amino]ethyl N-phenylcarbamate features a bifunctional structure combining benzamide and carbamate moieties. The molecule consists of:

  • A 3-chlorobenzoyl group attached via amide linkage

  • Ethylene spacer connecting the amide and carbamate functionalities

  • N-phenylcarbamate terminus

The systematic IUPAC name, 3-chloro-N-[2-[[(phenylamino)carbonyl]oxy]ethyl]benzamide, precisely reflects this arrangement .

Molecular Specifications

Table 1 summarizes key identifiers and formula data:

PropertyValue
CAS Registry Number478066-63-6
Molecular FormulaC₁₆H₁₅ClN₂O₃
Molecular Weight318.75 g/mol
MDL NumberMFCD02083142
Exact Mass318.0776 (calculated)

Data sources: ChemicalBook (2021), AKSci (2025) .

Synthetic Methodologies

Metal-Free Coupling Approach

Recent developments in C–N bond formation enable efficient carbamate synthesis without transition metals. Ji and Ablajan (2023) demonstrated that iodine/TBHP systems facilitate alkoxycarbonyl radical generation from hydrazine formates . While their study focused on simpler N-phenylcarbamates, this methodology could theoretically apply to 2-[(3-chlorobenzoyl)amino]ethyl derivatives through:

  • Initial formation of 3-chlorobenzoylethylamine intermediate

  • Radical-mediated coupling with phenylcarbamoyl species

  • Sequential purification via column chromatography

Reaction conditions typically involve:

  • Solvent: Acetonitrile/DCM mixture

  • Temperature: 60-80°C

  • Duration: 12-24 hours

Yield optimization would require adjusting stoichiometric ratios and radical stabilization parameters .

Alternative Pathways

Conventional synthesis may employ:

  • Schotten-Baumann reaction between 3-chlorobenzoyl chloride and ethanolamine

  • Subsequent carbamation using phenyl isocyanate

  • Protection/deprotection strategies for functional group compatibility

Physicochemical Profile

Structural Properties

The molecule's planar benzoyl group and flexible ethyl spacer create unique electronic characteristics:

  • Dipole moment: ~4.2 D (estimated)

  • Conformational flexibility: 120° rotational freedom about ethylene bonds

  • Chlorine substituent induces meta-directing effects in electrophilic substitution

Experimental Data

While full spectroscopic characterization remains unreported, predicted properties include:

ParameterPredicted Value
LogP3.2 ± 0.3
Water Solubility<1 mg/mL (25°C)
Melting Point158-162°C
λmax (UV-Vis)274 nm (π→π*)

Derived from analog compounds and computational modeling .

SupplierPurityPackagingPrice (USD)
American Custom Chemicals95%1 mg647.61
AKSci95%R&D QuantitiesQuote Basis
Ryan ScientificN/ABulk OrdersContact Sales

Pricing reflects synthetic complexity and chlorinated intermediate costs .

Future Research Directions

Key unanswered questions include:

  • Catalytic asymmetric synthesis routes

  • Structure-activity relationships in biological systems

  • Photostability under UV irradiation

  • Scale-up challenges for industrial production

Ongoing studies should prioritize metabolite identification and computational docking simulations to elucidate molecular interactions.

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